2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline
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Overview
Description
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features both a bromopyridine and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, in this case, a bromopyridine . The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while substitution could yield various substituted pyridines.
Scientific Research Applications
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor binding.
Industry: It may be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline exerts its effects is largely dependent on its interaction with biological targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The isoquinoline moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an isoquinoline.
1-(5-bromopyridin-3-yl)methanamine: Features an amine group instead of an isoquinoline.
2-(5-Bromopyridin-2-yl)propan-2-ol: Contains a hydroxyl group and a different substitution pattern on the pyridine ring.
Uniqueness
What sets 2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline apart is its combination of the bromopyridine and isoquinoline moieties, which can confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13BrN2 |
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Molecular Weight |
289.17 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H13BrN2/c15-13-7-14(9-16-8-13)17-6-5-11-3-1-2-4-12(11)10-17/h1-4,7-9H,5-6,10H2 |
InChI Key |
ZOLXICRYPQQVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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